molecular formula C11H9NO3 B2970655 4-Methyl-5-phenylisoxazole-3-carboxylic acid CAS No. 668971-10-6

4-Methyl-5-phenylisoxazole-3-carboxylic acid

Cat. No.: B2970655
CAS No.: 668971-10-6
M. Wt: 203.197
InChI Key: YZWYKGDZMIBRSH-UHFFFAOYSA-N
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Description

4-Methyl-5-phenylisoxazole-3-carboxylic acid is an organic compound with the molecular formula C11H9NO3. It is a member of the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-5-phenylisoxazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of benzoyl chloride oxime with ethyl acetoacetate. The reaction mixture is stirred and cooled to 0°C, followed by the addition of sodium hydroxide solution to maintain a pH of 7-8. The reaction is exothermic and requires cooling to maintain the temperature around 10°C. After the reaction is complete, the mixture is further treated with sodium hydroxide and heated to evaporate ethanol, followed by hydrolysis to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of metal-free synthetic routes to minimize costs and environmental impact. These methods typically employ catalysts such as copper (I) or ruthenium (II) for cycloaddition reactions, although metal-free alternatives are being explored to address issues related to toxicity and waste generation .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-phenylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-5-phenylisoxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cyclooxygenase enzymes, thereby reducing inflammation. The compound’s structure allows it to bind to the active site of the enzyme, blocking the conversion of arachidonic acid to prostaglandins . This inhibition pathway is crucial for its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenylisoxazole-3-carboxylic acid
  • 3-Phenyl-5-methylisoxazole-4-carboxylic acid
  • 4-Isopropyl-5-phenylisoxazole-3-carboxylic acid

Uniqueness

4-Methyl-5-phenylisoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency as an enzyme inhibitor and greater stability under various reaction conditions .

Properties

IUPAC Name

4-methyl-5-phenyl-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-9(11(13)14)12-15-10(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWYKGDZMIBRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668971-10-6
Record name 4-methyl-5-phenyl-1,2-oxazole-3-carboxylic acid
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